molecular formula C33H45N7O7 B121362 Lecdg CAS No. 157878-99-4

Lecdg

Cat. No. B121362
M. Wt: 651.8 g/mol
InChI Key: MTHFFDZIGRKBNR-YGXJWFIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lecdg is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Lecdg is a synthetic compound that is structurally similar to the natural compound called lecithin. Lecithin is a phospholipid that is found in cell membranes and is involved in various physiological processes. Lecdg has been shown to have various biochemical and physiological effects that make it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of Lecdg is not fully understood, but it is believed to be due to its ability to increase the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive processes, such as learning and memory. By increasing the levels of acetylcholine, Lecdg may improve cognitive function and protect against neurodegenerative diseases.

Biochemical And Physiological Effects

Lecdg has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function. Lecdg has also been shown to have antioxidant properties, which may protect against oxidative stress. Additionally, Lecdg has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using Lecdg in lab experiments include its ability to increase the levels of acetylcholine in the brain, which may improve cognitive function. Additionally, Lecdg has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. The limitations of using Lecdg in lab experiments include the fact that its mechanism of action is not fully understood, and more research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on Lecdg. One area of research is the development of Lecdg-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of research is the study of Lecdg's potential use in the treatment of liver diseases. Additionally, more research is needed to fully understand the mechanism of action of Lecdg and its potential therapeutic applications in various fields of medicine.

Synthesis Methods

Lecdg is synthesized through a chemical reaction between lecithin and dimethylaminoethanol (DMAE). DMAE is a precursor to acetylcholine, a neurotransmitter that is involved in various cognitive processes. The reaction between lecithin and DMAE results in the formation of Lecdg, which has been shown to have similar properties to lecithin.

Scientific Research Applications

Lecdg has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. Lecdg has also been studied for its potential use in the treatment of liver diseases, as it has been shown to have hepatoprotective effects.

properties

CAS RN

157878-99-4

Product Name

Lecdg

Molecular Formula

C33H45N7O7

Molecular Weight

651.8 g/mol

IUPAC Name

(4R)-4-[[(E)-2-amino-3-(4-hydroxyphenyl)prop-1-enyl]amino]-5-[[(2S)-1-[[(2S)-1-(2,4-diaminobutanoylamino)-4-methyl-1-oxopent-3-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C33H45N7O7/c1-20(2)16-27(33(47)40-30(44)25(36)14-15-34)38-32(46)28(18-21-6-4-3-5-7-21)39-31(45)26(12-13-29(42)43)37-19-23(35)17-22-8-10-24(41)11-9-22/h3-11,16,19,25-28,37,41H,12-15,17-18,34-36H2,1-2H3,(H,38,46)(H,39,45)(H,42,43)(H,40,44,47)/b23-19+/t25?,26-,27+,28+/m1/s1

InChI Key

MTHFFDZIGRKBNR-YGXJWFIUSA-N

Isomeric SMILES

CC(=C[C@@H](C(=O)NC(=O)C(CCN)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCC(=O)O)N/C=C(\CC2=CC=C(C=C2)O)/N)C

SMILES

CC(=CC(C(=O)NC(=O)C(CCN)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC=C(CC2=CC=C(C=C2)O)N)C

Canonical SMILES

CC(=CC(C(=O)NC(=O)C(CCN)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC=C(CC2=CC=C(C=C2)O)N)C

synonyms

enkephalinamide, cyclo(Dab(2)-D-Glu(3))leucine
enkephalinamide-Leu, cyclo(alpha,gamma-dibutyric acid(2)-glutamyl(3))-
LECDG
Leu-enkephalinamide, cyclo(dibutyric acid(2)-glutamyl(3))-
leucine enkephalinamide, cyclo(Dab(2)-Glu(3))-

Origin of Product

United States

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